molecular formula C4H10ClNOS B2984740 3-(Methylsulfinyl)-azetidine hydrochloride CAS No. 1872043-87-2; 2375268-69-0

3-(Methylsulfinyl)-azetidine hydrochloride

Cat. No.: B2984740
CAS No.: 1872043-87-2; 2375268-69-0
M. Wt: 155.64
InChI Key: VOSJVHQXPDERLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylsulfinyl)-azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methylsulfinyl group attached to the azetidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfinyl)-azetidine hydrochloride typically involves the reaction of azetidine with methylsulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfinyl)-azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield the corresponding sulfide.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azetidines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Methylsulfinyl)-azetidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Methylsulfinyl)-azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research, and further studies are needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)-azetidine hydrochloride: Similar in structure but with a methylthio group instead of a methylsulfinyl group.

    3-(Methylsulfonyl)-azetidine hydrochloride: Contains a methylsulfonyl group, which is a higher oxidation state compared to the methylsulfinyl group.

Uniqueness

3-(Methylsulfinyl)-azetidine hydrochloride is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of its biological activities.

Properties

CAS No.

1872043-87-2; 2375268-69-0

Molecular Formula

C4H10ClNOS

Molecular Weight

155.64

IUPAC Name

3-methylsulfinylazetidine;hydrochloride

InChI

InChI=1S/C4H9NOS.ClH/c1-7(6)4-2-5-3-4;/h4-5H,2-3H2,1H3;1H

InChI Key

VOSJVHQXPDERLU-UHFFFAOYSA-N

SMILES

CS(=O)C1CNC1.Cl

solubility

not available

Origin of Product

United States

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